molecular formula C15H17N5O2 B7353068 (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide

(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide

Cat. No. B7353068
M. Wt: 299.33 g/mol
InChI Key: OEJYHIVSLAKAOY-RISCZKNCSA-N
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Description

(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been found to exhibit promising activity against various diseases.

Mechanism of Action

The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant activity and to improve cognitive function in Alzheimer's disease models. Additionally, it has been shown to have hypoglycemic effects in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for cancer, as it has been found to exhibit cytotoxic effects against certain cancer cell lines. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve cognitive function in Alzheimer's disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of (2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide involves the reaction of cyclopropylamine with 2-(tetrazol-1-yl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxazoline to yield the final product.

Scientific Research Applications

(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide has been found to exhibit potential therapeutic activity against various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a treatment for cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(2S,3R)-2-cyclopropyl-N-[2-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(11-7-8-22-14(11)10-5-6-10)17-12-3-1-2-4-13(12)20-9-16-18-19-20/h1-4,9-11,14H,5-8H2,(H,17,21)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYHIVSLAKAOY-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCO2)C(=O)NC3=CC=CC=C3N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)NC2=CC=CC=C2N3C=NN=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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